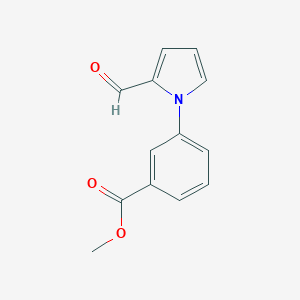

methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589723 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-86-8 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. This document details the strategic two-step synthesis, encompassing the formation of the pyrrole core followed by regioselective formylation. The protocols provided are based on established chemical principles and analogous transformations found in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Clauson-Kaas Pyrrole Synthesis of the precursor, methyl 3-(1H-pyrrol-1-yl)benzoate. This reaction involves the condensation of methyl 3-aminobenzoate with a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran, under acidic conditions.

-

Step 2: Vilsmeier-Haack Formylation of the resulting N-arylpyrrole. This classic reaction introduces a formyl (-CHO) group at the electron-rich C2 position of the pyrrole ring using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

This pathway is efficient and allows for the construction of the target molecule from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate

This procedure is based on the Clauson-Kaas pyrrole synthesis, a reliable method for the preparation of N-substituted pyrroles.[1][2][3][4][5]

Reaction Scheme:

References

- 1. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 168618-86-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding specific experimental protocols, detailed spectroscopic data, and direct biological applications for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is limited. This guide provides a comprehensive overview of the available data for the target compound and supplements it with information on closely related chemical structures to offer a broader context for research and development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a central pyrrole ring substituted with a formyl group, which is in turn N-linked to a methyl benzoate moiety. This trifunctional structure suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 168618-86-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₃H₁₁NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 229.23 g/mol | --INVALID-LINK--[1] |

| Purity | ≥98% (Commercially available) | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | --INVALID-LINK--[1] |

| LogP | 2.0764 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Rotatable Bonds | 3 | --INVALID-LINK--[1] |

| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

Caption: Plausible synthetic route to the target compound.

General Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate (Paal-Knorr Pyrrole Synthesis)

-

To a solution of methyl 3-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1 equivalent).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a flask cooled in an ice bath, add anhydrous N,N-dimethylformamide (DMF).

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the DMF with stirring.

-

After the formation of the Vilsmeier reagent, add a solution of methyl 3-(1H-pyrrol-1-yl)benzoate (1 equivalent) in DMF dropwise.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium acetate or sodium hydroxide.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not available in the surveyed literature. The following tables provide expected characteristic signals based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5-9.7 | s | 1H, Aldehyde proton (-CHO) |

| ~7.8-8.2 | m | 2H, Aromatic protons on benzoate ring |

| ~7.4-7.6 | m | 2H, Aromatic protons on benzoate ring |

| ~7.0-7.2 | t | 1H, Pyrrole ring proton |

| ~6.8-7.0 | dd | 1H, Pyrrole ring proton |

| ~6.2-6.4 | dd | 1H, Pyrrole ring proton |

| ~3.9 | s | 3H, Methyl ester protons (-OCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | Aldehyde carbonyl carbon (-CHO) |

| ~165-167 | Ester carbonyl carbon (-COOCH₃) |

| ~140-145 | Aromatic quaternary carbon (C-N of benzoate) |

| ~130-135 | Aromatic quaternary carbon (C-COOCH₃ of benzoate) |

| ~125-130 | Aromatic CH carbons of benzoate ring |

| ~120-125 | Aromatic CH carbons of benzoate ring |

| ~130-135 | Pyrrole ring C2 |

| ~125-130 | Pyrrole ring C5 |

| ~110-115 | Pyrrole ring C3 |

| ~108-112 | Pyrrole ring C4 |

| ~52-54 | Methyl ester carbon (-OCH₃) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretching (aromatic and pyrrole) |

| ~2950-3000 | C-H stretching (methyl) |

| ~1710-1730 | C=O stretching (ester) |

| ~1670-1690 | C=O stretching (aldehyde) |

| ~1580-1600 | C=C stretching (aromatic) |

| ~1400-1500 | C=C stretching (pyrrole ring) |

| ~1200-1300 | C-O stretching (ester) |

Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 229.23.

Potential Applications in Drug Discovery and Medicinal Chemistry

While no specific biological activities have been reported for this compound, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Signaling Pathway and Target Interaction Logic

The pyrrole and benzoate moieties are known to interact with various biological targets. The following diagram illustrates a hypothetical workflow for identifying and validating the biological activity of derivatives of the core compound.

References

An In-depth Technical Guide to Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate: Spectroscopic and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics and a plausible synthetic methodology. It includes a comprehensive theoretical framework for its ¹H NMR, ¹³C NMR, and IR spectra, alongside a detailed, proposed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers working with related molecular scaffolds.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 168618-86-8 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol Structure:

(Note: Image is a representation of the chemical structure)

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would be complex due to the presence of two substituted aromatic rings. The chemical shifts are predicted based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.6 - 9.8 | s (singlet) | - |

| Pyrrole-H (position 5) | 7.2 - 7.4 | dd (doublet of doublets) | ~2.5, ~1.5 |

| Pyrrole-H (position 3) | 7.0 - 7.2 | dd (doublet of doublets) | ~3.5, ~1.5 |

| Pyrrole-H (position 4) | 6.3 - 6.5 | t (triplet) | ~3.0 |

| Benzoate-H (position 2) | 8.1 - 8.3 | t (triplet) | ~1.8 |

| Benzoate-H (position 6) | 7.9 - 8.1 | ddd (doublet of doublet of doublets) | ~7.8, ~1.8, ~1.2 |

| Benzoate-H (position 4) | 7.7 - 7.9 | ddd (doublet of doublet of doublets) | ~7.8, ~1.8, ~1.2 |

| Benzoate-H (position 5) | 7.5 - 7.7 | t (triplet) | ~7.8 |

| Methyl-H | 3.9 - 4.1 | s (singlet) | - |

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR spectrum will show 13 distinct signals corresponding to the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Ester C=O | 165 - 170 |

| Pyrrole-C (position 2) | 135 - 140 |

| Pyrrole-C (position 5) | 128 - 132 |

| Pyrrole-C (position 3) | 125 - 129 |

| Pyrrole-C (position 4) | 110 - 115 |

| Benzoate-C (position 1) | 138 - 142 |

| Benzoate-C (position 3) | 130 - 134 |

| Benzoate-C (position 5) | 129 - 133 |

| Benzoate-C (position 6) | 128 - 132 |

| Benzoate-C (position 2) | 127 - 131 |

| Benzoate-C (position 4) | 125 - 129 |

| Methyl-C | 52 - 55 |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (aldehyde) | 2820-2880 and 2720-2780 | Stretching |

| C=O (aldehyde) | 1680-1700 | Stretching |

| C=O (ester) | 1715-1730 | Stretching |

| C-O (ester) | 1250-1300 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-N (pyrrole) | 1300-1360 | Stretching |

Proposed Synthetic Protocol

A plausible synthetic route for this compound involves a two-step process: (1) the synthesis of methyl 3-(1H-pyrrol-1-yl)benzoate via a Clauson-Kaas reaction, followed by (2) formylation of the pyrrole ring using a Vilsmeier-Haack reaction.

Step 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate

Reaction: Methyl 3-aminobenzoate reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to yield methyl 3-(1H-pyrrol-1-yl)benzoate.

Reagents and Materials:

-

Methyl 3-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 3-aminobenzoate (1 equivalent) in a 1:1 mixture of ethanol and glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

Reaction: Methyl 3-(1H-pyrrol-1-yl)benzoate is formylated at the 2-position of the pyrrole ring using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride and dimethylformamide.

Reagents and Materials:

-

Methyl 3-(1H-pyrrol-1-yl)benzoate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Sodium acetate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool it to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve methyl 3-(1H-pyrrol-1-yl)benzoate (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a 10% sodium acetate solution.

-

Stir the mixture for 1 hour, then neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the analysis of the synthesized product.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of this compound for the scientific community. The predicted NMR and IR data offer a solid foundation for the characterization of this molecule and its analogs. Furthermore, the detailed synthetic protocol presents a viable pathway for its preparation in a laboratory setting. It is our hope that this document will facilitate further research and development in areas where this and related compounds may have significant applications.

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Published: November 5, 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. While direct experimental data for this specific molecule is limited in public literature, this document consolidates known physicochemical properties and presents a detailed theoretical framework for its synthesis and conformational analysis based on established methodologies for analogous N-arylpyrroles. This guide includes detailed, representative experimental protocols for its synthesis via the Paal-Knorr reaction, as well as characterization and conformational determination using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to aid researchers in the study of this and related compounds.

Molecular Identity and Physicochemical Properties

This compound is a substituted N-arylpyrrole derivative. The core structure consists of a pyrrole ring N-substituted with a methyl benzoate group at the meta position. A formyl group is attached at the C2 position of the pyrrole ring.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 168618-86-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 394.4 ± 22.0 °C | - |

| Density | 1.17 ± 0.1 g/cm³ | - |

| pKa | -9.68 ± 0.70 | - |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | [1] |

| logP | 2.0764 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Characterization

The synthesis of N-arylpyrroles like this compound is commonly achieved through the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, the likely precursors would be 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl equivalent) and methyl 3-aminobenzoate.

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the Paal-Knorr synthesis of N-arylpyrroles and has not been experimentally validated for this specific compound.

Materials:

-

Methyl 3-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminobenzoate (1.0 eq) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water and stir.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate or dichloromethane to afford the pure product.[3]

Characterization: The structure of the synthesized product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester and aldehyde, C-N bonds).

Molecular Conformation

The overall conformation of this compound is primarily defined by the rotation around two key single bonds, which determines the relative orientation of the aromatic rings and the formyl group.

-

τ₁ (C-N bond): The dihedral angle between the plane of the pyrrole ring and the plane of the benzoate ring. This rotation is often hindered in N-arylpyrroles, leading to distinct, stable conformers.

-

τ₂ (C-C bond): The dihedral angle between the plane of the pyrrole ring and the formyl group. This determines whether the formyl oxygen is oriented towards or away from the nitrogen atom.

The preferred conformation will be a balance between steric hindrance (repulsion between the ortho-hydrogens of the benzoate ring and the hydrogens of the pyrrole ring) and electronic effects (conjugation between the π-systems).

Figure 2. Logical workflow for the conformational analysis of the target molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.[5]

Methodology:

-

Crystal Growth:

-

Objective: To obtain a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).[5]

-

Purity: The compound must be highly purified (e.g., by recrystallization or chromatography) prior to crystal growth attempts.

-

Technique (Slow Evaporation): Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, methanol) to create a nearly saturated solution.[6] Filter the solution to remove any dust particles into a clean vial. Cover the vial with a cap or parafilm with small perforations to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[6][7]

-

Technique (Vapor Diffusion): Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[8]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) using a detector.[5]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model computationally by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Experimental Protocol: NMR Conformational Analysis

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, allowing for the determination of the predominant conformation(s) in solution.[9][10][11]

Methodology:

-

Sample Preparation: Prepare a solution of the highly purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5-0.7 mL).

-

1D NMR Spectra Acquisition:

-

2D NOESY Spectrum Acquisition:

-

Acquire a 2D ¹H-¹H NOESY spectrum. This experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[11]

-

Key Parameters: The mixing time is a crucial parameter that needs to be optimized to observe the desired NOE cross-peaks.

-

-

Data Analysis:

-

Identify Key NOEs: Look for cross-peaks between protons on the benzoate ring and protons on the pyrrole ring. The presence or absence of these NOEs provides direct evidence for the spatial arrangement. For example, an NOE between the ortho-proton of the benzoate ring and the C5-proton of the pyrrole ring would suggest a twisted conformation (τ₁ ≠ 0° or 180°).

-

Conformer Population: The relative intensities of the NOE cross-peaks can be used, often in conjunction with computational modeling, to estimate the relative populations of different stable conformers in solution.[10]

-

Conclusion

This compound is a molecule of interest for which a complete experimental profile is not yet available. This guide provides a robust framework for its study, grounded in established chemical principles and representative experimental protocols. The proposed Paal-Knorr synthesis offers a reliable route to obtain the material. Subsequent conformational analysis using a combination of single-crystal X-ray diffraction and advanced NMR techniques will be critical to fully elucidating its three-dimensional structure and dynamic behavior in solid and solution states, respectively. The methodologies and workflows detailed herein are applicable not only to the title compound but also to a broader class of N-arylpyrroles, serving as a valuable resource for researchers in synthetic chemistry and drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. How To [chem.rochester.edu]

- 8. journals.iucr.org [journals.iucr.org]

- 9. auremn.org.br [auremn.org.br]

- 10. mr.copernicus.org [mr.copernicus.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Novel Derivatives from Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. The protocols outlined below leverage the reactivity of the 2-formyl group on the pyrrole ring, a key functional handle for molecular elaboration. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of novel chemical entities.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a reactive aldehyde and an ester functionality allows for a wide range of chemical transformations. The N-aryl substitution pattern provides a core scaffold that is present in numerous biologically active molecules. The derivatization of the 2-formyl group can lead to the synthesis of imines (Schiff bases), alkenes, and alcohols, each with distinct physicochemical and pharmacological properties. These protocols are designed to be robust and adaptable for the synthesis of compound libraries for screening purposes.

Core Reactions and Derivatizations

The primary focus of these protocols is the chemical modification of the 2-formyl group. The following key reactions are detailed:

-

Schiff Base Formation: Condensation with primary amines to yield imine derivatives.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

-

Wittig Reaction: Olefination to produce vinyl derivatives.

-

Reduction of the Formyl Group: Conversion of the aldehyde to a primary alcohol.

These reactions provide a gateway to a diverse set of molecules with potential applications in various therapeutic areas.

Data Presentation: Summary of Synthetic Protocols

The following table summarizes the key parameters for the synthesis of various derivatives from this compound.

| Reaction Type | Derivative Class | Key Reagents | Solvent | Catalyst/Additive | Typical Reaction Time | Typical Yield (%) |

| Schiff Base Formation | Imines | Primary Amine (e.g., Aniline) | Ethanol | Glacial Acetic Acid | 2-4 hours | 85-95 |

| Knoevenagel Condensation | α,β-Unsaturated Nitriles | Malononitrile | Isopropanol | Piperidine | 3-5 hours | 80-90 |

| Wittig Reaction | Vinyl Derivatives | Methyltriphenylphosphonium bromide / n-Butyllithium | THF | - | 12-18 hours | 60-75 |

| Reduction | Primary Alcohols | Sodium Borohydride (NaBH₄) | Methanol | - | 1-2 hours | 90-98 |

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative (Imine Formation)

This protocol describes the synthesis of methyl 3-(2-((phenylimino)methyl)-1H-pyrrol-1-yl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of this compound (1.0 g, 4.36 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add aniline (0.44 mL, 4.80 mmol).

-

Add 2-3 drops of glacial acetic acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain methyl 3-(2-((phenylimino)methyl)-1H-pyrrol-1-yl)benzoate as a crystalline solid.

Protocol 2: Knoevenagel Condensation

This protocol details the synthesis of methyl 3-(2-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.2 eq)

-

Isopropanol

-

Piperidine (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.36 mmol) and malononitrile (0.35 g, 5.23 mmol) in isopropanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature for 4-5 hours.

-

Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

-

A precipitate will form as the reaction progresses.

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold isopropanol (2 x 10 mL).

-

Dry the product under vacuum to yield methyl 3-(2-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)benzoate.

Protocol 3: Wittig Reaction

This protocol describes the synthesis of methyl 3-(2-vinyl-1H-pyrrol-1-yl)benzoate.

Materials:

-

Methyltriphenylphosphonium bromide (1.2 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 eq)

-

Schlenk flask and syringe techniques for handling air-sensitive reagents

-

Standard glassware for work-up and purification

Procedure:

-

In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.87 g, 5.23 mmol) in anhydrous THF (30 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.92 mL of a 2.5 M solution in hexanes, 4.80 mmol) dropwise via syringe. The solution will turn a characteristic deep yellow, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve this compound (1.0 g, 4.36 mmol) in anhydrous THF (10 mL).

-

Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford methyl 3-(2-vinyl-1H-pyrrol-1-yl)benzoate.

Protocol 4: Reduction of the Formyl Group

This protocol details the synthesis of methyl 3-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve this compound (1.0 g, 4.36 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.25 g, 6.54 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC (7:3 hexane:ethyl acetate).

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield methyl 3-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate, which can be further purified by recrystallization if necessary.

Visualizations

Reaction Pathways

Caption: Synthetic routes for the derivatization of this compound.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of derivatives.

Application Notes and Protocols: Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate as a Versatile Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a valuable synthetic intermediate characterized by the presence of a reactive 2-formylpyrrole core attached to a methyl benzoate moiety. This unique combination of functional groups, an aldehyde and an ester, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of complex heterocyclic systems and potentially bioactive molecules. The electron-withdrawing nature of the methyl benzoate group can influence the reactivity of the N-arylpyrrole system, offering opportunities for regioselective reactions. These application notes provide an overview of the potential synthetic utility of this compound and detailed protocols for its application in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 168618-86-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not specified | |

| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | [1] |

Synthetic Applications & Protocols

The reactivity of this compound is primarily centered around the aldehyde functional group, which serves as an electrophilic site for various condensation and cyclization reactions. The N-aryl substituent also plays a crucial role in the synthesis of fused heterocyclic systems.

Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction

N-Aryl-2-formylpyrroles are known precursors for the synthesis of pyrrolo[1,2-a]quinoxalines through a Pictet-Spengler type reaction with anilines.[2] This transformation is valuable for the construction of nitrogen-containing fused heterocycles, which are common scaffolds in medicinal chemistry.[3] The reaction proceeds through the formation of an imine intermediate, followed by an acid-catalyzed intramolecular electrophilic substitution.

Reaction Scheme:

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aniline (1.1 mmol).

-

Add a catalytic amount of p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolo[1,2-a]quinoxaline derivative.

Expected Outcome:

Based on similar reactions, this protocol is expected to yield the corresponding pyrrolo[1,2-a]quinoxaline derivative in moderate to good yields. The exact yield will depend on the nature of the substituent on the aniline.

| Entry | Aniline Substituent | Expected Yield (%) |

| 1 | 4-Methoxy | 75-85 |

| 2 | 4-Chloro | 70-80 |

| 3 | Unsubstituted | 80-90 |

| (Note: Yields are estimated based on literature for analogous reactions and have not been experimentally verified for this specific precursor.) |

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The formyl group of this compound can readily undergo Knoevenagel condensation with active methylene compounds. This reaction is a classic method for the formation of carbon-carbon double bonds and provides access to a variety of α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions.

Reaction Scheme:

Caption: Knoevenagel condensation workflow.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Expected Outcome:

This reaction is generally high-yielding. The table below provides estimated yields for common active methylene compounds.

| Entry | Active Methylene Compound | Expected Yield (%) |

| 1 | Malononitrile | 85-95 |

| 2 | Ethyl Cyanoacetate | 80-90 |

| 3 | Diethyl Malonate | 75-85 |

| (Note: Yields are estimated based on literature for analogous reactions and have not been experimentally verified for this specific precursor.) |

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde functionality of this compound into an alkene with a defined stereochemistry.[4][5] This transformation is fundamental in organic synthesis for the construction of complex molecules containing carbon-carbon double bonds.

Reaction Scheme:

References

- 1. Synthesis of Nitrogen-Functionalized N‑aryl‑2-formylpyrroles by the Yuryev Reaction - ProQuest [proquest.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Reaction of "methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation in organic synthesis. This application note provides detailed protocols and data for the reaction of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate with various primary amines. The resulting N-substituted pyrrole-2-carbaldimine scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2][3][4][5][6] The protocols outlined below are based on established methods for imine synthesis from aromatic and heterocyclic aldehydes.[3][7]

Reaction Overview

The core reaction involves the condensation of the aldehyde functional group of this compound with a primary amine, leading to the formation of a C=N double bond characteristic of an imine or Schiff base. This reaction is typically reversible and often requires catalysis (acid or base) and/or removal of water to drive the equilibrium towards the product.[8]

General Reaction Scheme:

Experimental Protocols

Two primary protocols are provided: a standard method using an acid catalyst and a solvent-free approach under microwave irradiation.

Protocol 1: Acid-Catalyzed Condensation in Solution

This protocol is a standard and widely applicable method for the synthesis of Schiff bases from aromatic aldehydes.[5][7]

Materials:

-

This compound

-

Primary amine of choice (e.g., aniline, substituted anilines, benzylamine)

-

Ethanol or Methanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.2 M.

-

Amine Addition: To this solution, add the primary amine (1.0 - 1.1 eq).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The formation of the imine product will be indicated by a new spot with a different Rf value compared to the starting materials.

-

Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

-

Drying: Dry the purified product under vacuum.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This method offers a green and often faster alternative to traditional heating.

Materials:

-

This compound

-

Primary amine of choice (non-volatile)

-

Ethanol (for recrystallization)

Equipment:

-

Microwave reactor

-

Microwave-safe reaction vessel with a stirrer bar

-

Büchner funnel and filter paper

Procedure:

-

Reactant Mixing: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq).

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-300 W, 80-120 °C) for a short period (typically 5-15 minutes). Monitor the reaction progress if possible, or run several small-scale reactions at different time points to optimize the reaction time.

-

Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often solidify upon cooling.

-

Purification: The crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting material, followed by recrystallization from a solvent such as ethanol.

Data Presentation

The following table summarizes representative yields and reaction conditions for the synthesis of Schiff bases from various aldehydes and amines, which can be used as a reference for the reaction of this compound.

| Aldehyde/Ketone | Amine | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Pyrrole-2-carboxaldehyde | 4-Methyl-o-phenylenediamine | Acetic acid, reflux | Ethanol | 20 | - | [5] |

| Salicylaldehyde | Aniline | Reflux | Ethanol | 4 | - | [7] |

| Aromatic Aldehydes | Primary Amines | Amberlyst® 15, RT | Neat | 2-4 | 72-99 | [3] |

| Benzaldehyde | Aniline | Microwave, 8 min | Neat | 0.13 | High | [9] |

| 5-Hydroxymethylfurfural | Aniline | RT, then H₂, CuAlOx | Methanol | 3-16 | >95 | [4] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of Schiff bases.

Potential Signaling Pathway

Given that many N-arylpyrrole derivatives and their Schiff bases exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1][2][6] The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The reaction of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases. These compounds are valuable for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. The provided protocols offer reliable methods for their synthesis, and the conceptual signaling pathway provides a starting point for mechanistic studies. Further optimization of reaction conditions for specific amine substrates is recommended to achieve maximum yields.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 3. peerj.com [peerj.com]

- 4. mdpi.com [mdpi.com]

- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejpmr.com [ejpmr.com]

Application Notes and Protocols: Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule featuring a reactive aldehyde on the pyrrole ring and a methyl ester on the N-aryl substituent. The aldehyde group is a prime candidate for various condensation reactions, including the Knoevenagel condensation and Schiff base formation, making this compound a valuable building block in the synthesis of a diverse range of heterocyclic compounds and potential drug candidates. The N-aryl substitution provides a strategic point for modulating the electronic properties of the pyrrole ring and for introducing additional functionalities. This document provides detailed protocols for employing this compound in these key condensation reactions, based on established methodologies for analogous N-aryl-2-formylpyrroles.

Chemical Properties

| Property | Value |

| CAS Number | 168618-86-8 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Pale yellow to white solid (predicted) |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. |

Applications in Condensation Reactions

The aldehyde functionality of this compound allows for facile reaction with active methylene compounds in Knoevenagel condensations and with primary amines to form Schiff bases. These reactions are fundamental in medicinal chemistry for the generation of novel molecular scaffolds with diverse biological activities.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. With this compound, this reaction is typically used to introduce a substituted vinyl group at the 2-position of the pyrrole ring. The resulting α,β-unsaturated systems are valuable intermediates and have been shown to possess a range of biological activities.

Experimental Protocol (Adapted from analogous N-aryl-2-formylpyrroles)

This protocol is a representative procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (1 M)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with 1 M HCl to a pH of ~2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data for Knoevenagel Condensation of Analogous N-Aryl-2-formylpyrroles

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various N-aryl-2-formylpyrroles with active methylene compounds, providing an expected range for reactions with this compound.

| N-Aryl-2-formylpyrrole Reactant | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1-(4-chlorophenyl)-2-formylpyrrole | Malononitrile | Piperidine | Ethanol | 3 | 85 |

| 1-phenyl-2-formylpyrrole | Ethyl cyanoacetate | Glycine | Water | 6 | 78 |

| 1-(4-methylphenyl)-2-formylpyrrole | Malononitrile | Basic alumina | Toluene | 2 | 92 |

Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are important intermediates for the synthesis of more complex heterocyclic systems and are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol (Adapted from analogous N-aryl-2-formylpyrroles)

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the primary amine (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

The product often precipitates from the reaction mixture upon formation. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Quantitative Data for Schiff Base Formation with Analogous Pyrrole Aldehydes

The following table presents typical yields for the formation of Schiff bases from various pyrrole aldehydes and primary amines.

| Pyrrole Aldehyde Reactant | Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 2-(formyl-1H-pyrrol-1-yl)-acetate | p-phenylenediamine | Acetic Acid | Ethanol | 4 | 85 |

| Pyrrole-2-carbaldehyde | 4-methoxyaniline | Acetic Acid | Ethanol | 2 | 90 |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Various anilines | Acetic Acid | Methanol | 3-5 | 75-90 |

Biological Significance and Signaling Pathways

Derivatives of N-aryl-2-formylpyrroles, obtainable through condensation reactions with this compound, have shown significant potential in drug discovery.

Antimicrobial Activity:

Many N-arylpyrrole derivatives exhibit broad-spectrum antimicrobial activity. One of the proposed mechanisms of action is the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP). UPPP is a crucial enzyme in the bacterial cell wall synthesis pathway, responsible for the dephosphorylation of undecaprenyl pyrophosphate to undecaprenyl phosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UPPP disrupts cell wall synthesis, leading to bacterial cell death.

Anticancer Activity:

Certain pyrrole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. These kinases include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.

-

Lck (Lymphocyte-specific protein tyrosine kinase): A key signaling molecule in T-cell activation.

-

EGFR (Epidermal Growth Factor Receptor), Her2, and CDK2: Important targets in various cancers.

Inhibition of these kinases can block downstream signaling pathways, leading to the suppression of tumor growth, proliferation, and angiogenesis.

Visualizations

Caption: General workflow for condensation reactions.

Caption: Potential biological signaling pathways.

Application Notes and Protocols: Synthesis of Heterocycles using Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a pyrrole-2-carbaldehyde moiety and a methyl benzoate group on a central phenyl ring allows for the construction of complex fused heterocyclic systems. These systems, particularly pyrrolo[1,2-a]quinoxalines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, a prominent class of heterocycles synthesized from this compound. The protocols are based on established synthetic methodologies, primarily the Pictet-Spengler type reaction, which involves the condensation of an aldehyde with a β-arylethylamine or a related derivative.

Application: Synthesis of Pyrrolo[1,2-a]quinoxalines

The reaction of this compound with o-phenylenediamine derivatives is a robust and efficient method for the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold. This transformation proceeds via an initial imine formation between the aldehyde group of the pyrrole derivative and one of the amino groups of the o-phenylenediamine, followed by an intramolecular electrophilic cyclization onto the pyrrole ring and subsequent aromatization to yield the final tricyclic product.

The resulting methyl 4-arylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives are valuable intermediates for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. These compounds have been investigated for a range of biological activities, including their potential as anticancer, antiviral, and antiproliferative agents.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Methyl 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline-7-carboxylate

This protocol details the synthesis of a thiophene-substituted pyrrolo[1,2-a]quinoxaline derivative. While the original research utilized 5-nitro-2-thiophene carboxaldehyde and 1-(2-aminophenyl)pyrrole, this protocol is adapted for the use of this compound and a suitable o-phenylenediamine. The straightforward, catalyst-free nature of this reaction makes it an attractive method.[1]

Reaction Scheme:

Figure 1. General scheme for the synthesis of methyl 4-phenylpyrrolo[1,2-a]quinoxaline-7-carboxylate.

Materials:

-

This compound

-

o-Phenylenediamine

-

Methanol (reagent grade)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.

-

Add o-phenylenediamine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 4-phenylpyrrolo[1,2-a]quinoxaline-7-carboxylate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | Good to excellent (typically > 80%) |

| Reaction Time | 4-6 hours |

| Reaction Temp. | Reflux (approx. 65 °C) |

| Purity (post-CC) | >95% |

Protocol 2: Iron-Catalyzed Oxidative Coupling Approach

An alternative and modern approach involves the in-situ generation of the aldehyde from a methyl arene, followed by condensation and cyclization. While this specific protocol does not directly use this compound, it provides a valuable synthetic route to the same class of compounds starting from the corresponding methyl-substituted precursor. This method is notable for its use of an inexpensive and environmentally benign iron catalyst.[2][3][4]

Conceptual Workflow:

Figure 2. Workflow for the iron-catalyzed synthesis of the target heterocycle.

Signaling Pathways and Logical Relationships

The synthesis of pyrrolo[1,2-a]quinoxalines from this compound and o-phenylenediamine follows a well-defined reaction pathway. The key steps are illustrated in the diagram below.

Figure 3. Reaction pathway for the formation of the pyrrolo[1,2-a]quinoxaline core.

Summary of Quantitative Data

The following table summarizes typical quantitative data for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and aldehydes, which is analogous to the reaction of this compound with o-phenylenediamines.

| Reaction Type | Catalyst/Conditions | Yield Range (%) | Reference |

| Catalyst-Free | Methanol, Reflux | 80-95 | [1] |

| Iron-Catalyzed | Fe(NO₃)₃·9H₂O, TEMPO, Air | 51-75 | [2] |

| Copper-Catalyzed | Cu(OTf)₂, Diphenyl hydrogen phosphate, t-BuOOH | 73-93 | [2] |

Conclusion

This compound is a highly effective precursor for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. The methodologies presented here offer efficient and versatile routes to this important heterocyclic scaffold. These protocols can be readily adapted and optimized for the synthesis of a diverse library of compounds for evaluation in drug discovery and materials science applications. The straightforward nature of the catalyst-free approach and the green credentials of the iron-catalyzed method provide researchers with valuable tools for modern organic synthesis.

References

- 1. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a heterocyclic compound featuring a pyrrole ring, a functionality known to be a "privileged scaffold" in medicinal chemistry. Pyrrole and its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The pyrrole-2-carboxaldehyde moiety, in particular, serves as a versatile synthetic handle for the construction of more complex, biologically active molecules.

While specific, direct biological activity for this compound is not extensively documented in publicly available literature, its structural motifs—a reactive aldehyde on a pyrrole ring and a benzoate group—make it a highly valuable intermediate for the synthesis of targeted therapeutic agents. These application notes will explore a representative, plausible application of this compound in the development of kinase inhibitors, a significant class of anticancer drugs. The protocols and data presented are illustrative of the methodologies that would be employed in such a drug discovery program.

Hypothetical Application: Intermediate in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The 2-formylpyrrole structure is a key precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines. This scaffold is the core of several approved and investigational kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. In this hypothetical application, this compound is used as a starting material to generate a series of substituted pyrrolo[2,3-d]pyrimidines, which are then evaluated for their inhibitory activity against a cancer-relevant kinase (e.g., a receptor tyrosine kinase). The methyl benzoate group can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or by amidation, to modulate the compound's physicochemical properties and target engagement.

Data Presentation: Illustrative Biological Activity

The following table summarizes hypothetical quantitative data for a series of imagined pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound. The data represents the half-maximal inhibitory concentration (IC50) against a target kinase, as would be determined in an in vitro kinase assay.

| Compound ID | R Group Modification | Target Kinase | IC50 (nM) |

| HYPO-001 | -COOH | Kinase A | 85 |

| HYPO-002 | -CONH₂ | Kinase A | 52 |

| HYPO-003 | -CONH(CH₃) | Kinase A | 38 |

| HYPO-004 | -CONH(CH₂CH₂OH) | Kinase A | 25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of this compound (Intermediate)

This protocol is a plausible synthetic route based on the well-established Paal-Knorr pyrrole synthesis, followed by a Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate

-

To a round-bottom flask, add methyl 3-aminobenzoate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (as solvent).

-

Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield methyl 3-(1H-pyrrol-1-yl)benzoate.

Step 2: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3.0 eq) in dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Add a solution of methyl 3-(1H-pyrrol-1-yl)benzoate (from Step 1, 1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis of a Hypothetical Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor

This protocol describes the condensation of the formylpyrrole intermediate with an aminopyrimidine to form the fused heterocyclic core.

-

In a sealed tube, combine this compound (1.0 eq), 2,4-diamino-6-chloropyrimidine (1.1 eq), and a suitable solvent such as n-butanol.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq).

-

Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.

-

Monitor the formation of the pyrrolo[2,3-d]pyrimidine product by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.

-

If a precipitate forms, filter the solid and wash with a small amount of cold n-butanol or diethyl ether.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or preparative HPLC to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

-

Further modifications, such as hydrolysis of the methyl ester to a carboxylic acid or amidation, can be carried out using standard synthetic procedures.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled with ³²P or ³³P, or in a system using fluorescence-based detection).

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction (e.g., by adding a stop solution containing EDTA).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the assay kit's instructions.

-

Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

"methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" in the synthesis of calcium channel activators

Application Notes: Synthesis of Dihydropyrimidine-Based Calcium Channel Modulators

Topic: Utilization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in the Synthesis of Dihydropyrimidine Scaffolds as Potential Calcium Channel Modulators.

Audience: Researchers, scientists, and drug development professionals.

Note on Biological Activity: Extensive literature review indicates that this compound is a precursor for the synthesis of dihydropyrimidine (DHPM) derivatives that have been primarily investigated as calcium channel blockers . No significant evidence was found for their application as calcium channel activators. DHPMs are considered aza-analogs of dihydropyridines (e.g., nifedipine) and are evaluated for their potential in treating cardiovascular conditions such as hypertension.[1][2] The following protocols and data are presented in the context of synthesizing and evaluating calcium channel blockers.

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their structural similarity to the dihydropyridine (DHP) class of L-type calcium channel blockers.[1][2] By employing functionalized aldehydes such as this compound, novel DHPMs can be synthesized to explore structure-activity relationships (SAR) for calcium channel modulation. The pyrrole and benzoate moieties introduce unique steric and electronic features that can influence the pharmacological profile of the final compounds.

The general synthetic approach involves the acid-catalyzed reaction of an aldehyde (this compound), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a urea or thiourea derivative. The resulting DHPMs are evaluated for their ability to inhibit calcium influx through L-type calcium channels, a key mechanism for inducing vasodilation.

Synthetic Workflow and Rationale

The synthesis of DHPM-based calcium channel blockers from this compound follows a logical workflow from starting materials to biological evaluation. The core of this process is the Biginelli condensation, which efficiently creates the central heterocyclic ring.

Caption: Synthetic and evaluation workflow for DHPM derivatives.

Experimental Protocols

General Protocol for the Synthesis of DHPM Derivatives

This protocol describes a typical acid-catalyzed Biginelli condensation for synthesizing a dihydropyrimidine derivative using this compound.

Materials:

-

This compound (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Urea or Thiourea (1.5 equivalents)

-

Ethanol (as solvent)

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 eq.) and ethyl acetoacetate (1 eq.) in ethanol.

-

Add urea (or thiourea) (1.5 eq.) to the mixture.

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidine derivative.

-

Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for In Vitro Calcium Channel Blocking Activity Assay